molecular formula C21H25N3O4 B3006769 ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate CAS No. 1001763-46-7

ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate

Cat. No. B3006769
CAS RN: 1001763-46-7
M. Wt: 383.448
InChI Key: RVQLGEBDHYTSEX-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is a compound that belongs to the class of organic compounds known as pyrroles. Pyrroles are characterized by a five-membered aromatic ring containing one nitrogen atom. The compound is a derivative of this class, featuring additional functional groups that include an ester, a ketone, and a piperazine ring, which may contribute to its chemical reactivity and potential biological activity.

Synthesis Analysis

The synthesis of related pyrrole derivatives has been explored in various studies. For instance, ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from ethyl 2-nitro-5-oxo-3,5-diarylpentanoates using triethylphosphite under microwave irradiation, which suggests a potential pathway for the synthesis of the compound . Additionally, the use of triethylamine has been reported to facilitate the synthesis of pyrrole derivatives from commercially available starting materials, indicating that similar conditions might be applicable for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of pyrrole derivatives can be complex, with the potential for tautomeric mixtures and isomerism. For example, a study on ethyl 5-oxo-2-phenyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrrole-3-carboxylate revealed the presence of E and Z isomers, which were confirmed by NMR spectroscopy and GIAO DFT calculations . This suggests that the molecular structure of the compound may also exhibit isomerism, which could be elucidated using similar spectroscopic techniques.

Chemical Reactions Analysis

Pyrrole derivatives can undergo various chemical reactions, including cyclization, azo-coupling, and dehydration. For instance, the synthesis of ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate involved an acid-catalyzed dehydration reaction . The reactivity of the compound towards such reactions could be inferred based on its functional groups, which include an ester that could be susceptible to hydrolysis and a ketone that could undergo condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrrole derivatives can vary widely depending on their substituents. For example, the crystal and molecular structure of ethyl 5-(4-chlorophenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxylate was determined using X-ray diffraction, and the compound exhibited intramolecular hydrogen bonds and π-π interactions, which contribute to its structural stability . These findings suggest that the compound may also form similar intramolecular interactions, affecting its physical properties such as solubility and melting point.

Scientific Research Applications

Synthesis and Chemical Properties

  • Ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate is involved in the synthesis of various pyrrole derivatives. Dawadi and Lugtenburg (2011) demonstrated its use in synthesizing ethyl 4-cyano-5-hydroxy-2-methyl-1H-pyrrole-3-carboxylate, highlighting its potential in creating libraries of important pyrrole systems (Dawadi & Lugtenburg, 2011).

Biological Applications

  • The compound plays a role in the development of antimicrobial agents. A study focused on synthesizing new derivatives of pyrrole with antimicrobial properties found that modifying atoms of chlorine, amide, and 1,3-oxazole fragments in pyrrole derivatives, including those similar to ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate, could lead to potent antimicrobial agents (Biointerface Research in Applied Chemistry, 2020).

Chemical Reaction and Synthesis Studies

  • The compound has been a subject in studies exploring the chemical reactions and synthesis of pyrrole derivatives. For example, Cirrincione et al. (1987) investigated the aerial oxidation of 4-substituted 3-amino-2,5-dimethylpyrroles, contributing to the understanding of pyrrole chemistry, which includes compounds like ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate (Cirrincione et al., 1987).

Applications in Drug Development

  • Although details related to drug use and dosage are excluded as per your request, it's notable that compounds similar to ethyl 2-methyl-5-(2-(4-methylpiperazin-1-yl)-2-oxoacetyl)-4-phenyl-1H-pyrrole-3-carboxylate have been investigated for potential therapeutic applications, including as antimycobacterial agents and in anti-hepatitis B virus activities. These studies reflect the broader scope of research into the therapeutic potential of pyrrole derivatives (Biava et al., 2008), (Zhao et al., 2006).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and other bioactive compounds .

Safety and Hazards

Safety and hazard analysis involves studying the potential risks associated with a compound. This can include its toxicity, flammability, and environmental impact .

Future Directions

Future directions could involve further studies on the compound’s properties, potential uses, or mechanisms of action. It could also involve the development of new synthesis methods or the exploration of related compounds .

properties

IUPAC Name

ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25N3O4/c1-4-28-21(27)16-14(2)22-18(17(16)15-8-6-5-7-9-15)19(25)20(26)24-12-10-23(3)11-13-24/h5-9,22H,4,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQLGEBDHYTSEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C1C2=CC=CC=C2)C(=O)C(=O)N3CCN(CC3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 2-methyl-5-[2-(4-methylpiperazin-1-yl)-2-oxoacetyl]-4-phenyl-1H-pyrrole-3-carboxylate

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